4,4'-(Pyridine-2,6-diyl)dibenzoic acid
Overview
Description
4,4’-(Pyridine-2,6-diyl)dibenzoic acid is an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer . It contains a bipyridine unit .
Synthesis Analysis
This compound has been used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is complex. It has been used as a linker to construct three-dimensional metal–organic frameworks (MOFs) .Chemical Reactions Analysis
In the synthesis of non-planar PBI copolymers, the 4,4’-(Pyridine-2,6-diyl)dibenzoic acid plays a crucial role. The compound reacts with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions to form the copolymers .Scientific Research Applications
Polybenzimidazole Membranes in Fuel Cells : A study by Sun et al. (2016) found that 4,4′-[(4,4′-bipyridine)-2,6-diyl]dibenzoic acid, when used in polybenzimidazole (PBI) copolymers, exhibited superior solubility and high proton conductivity, making it a valuable component in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) (Sun et al., 2016).
Coordination Polymers for Sensing and Magnetic Properties : Yan et al. (2020) used 4,4′-(4-(3-carboxyphenyl) pyridine-2,6-diyl)dibenzoic acid in the synthesis of coordination polymers, demonstrating applications in luminescence sensing and magnetic properties (Yan et al., 2020).
Formation of N-Heterocyclic Biscarbene and Its Silver(I) Complex : Caballero et al. (2001) described the synthesis of 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), a new multidentate N-heterocyclic biscarbene, and its silver(I) complex derivative, indicating its potential for complex formation in inorganic chemistry (Caballero et al., 2001).
Metal-Carboxylate Frameworks for Gas Adsorption : Wei et al. (2014) reported the creation of new metal-carboxylate frameworks using pyridyldicarboxylic acid derivatives, including 4,4'-(Pyridine-2,6-diyl)dibenzoic acid, for potential use in gas adsorption applications (Wei et al., 2014).
Polybenzimidazole Membranes for Fuel Cells : Fang et al. (2016) developed a novel pyridine-containing polybenzimidazole membrane using 4,4'-(pyridine-2,6-diylbis(oxy))dibenzoic acid. This membrane showed excellent thermal stability and high proton conductivity, making it suitable for high-temperature polymer electrolyte membrane fuel cells (Fang et al., 2016).
Schiff Base Synthesis and Metal Complexes : Kakanejadifard et al. (2013) synthesized a Schiff base from 4,4'-(pyridine-2,6-diyl)dibenzoic acid, exploring its potential to form stable complexes with various metal ions, which has implications in coordination chemistry (Kakanejadifard et al., 2013).
Ligand Modification in Metal-Organic Frameworks : Zhang et al. (2016) used 4,4'-(pyridine-2,6-diyl)dibenzoic acid in ligand modification for the synthesis of different two-dimensional metal-organic frameworks, demonstrating its role in the structural diversification of these frameworks (Zhang et al., 2016).
properties
IUPAC Name |
4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYOMFCVEFEYPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698194 | |
Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |
CAS RN |
1099-06-5 | |
Record name | 4,4′-(2,6-Pyridinediyl)bis[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.